4-bromo-2-(5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenol
Description
Properties
IUPAC Name |
4-bromo-2-[5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17BrN2O3/c1-22-11-4-5-12(17(8-11)23-2)14-9-15(20-19-14)13-7-10(18)3-6-16(13)21/h3-8,14,19,21H,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OECQBOVEWWUFTE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2CC(=NN2)C3=C(C=CC(=C3)Br)O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17BrN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-2-(5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenol typically involves multiple steps. One common method includes the formation of the pyrazole ring through a cyclization reaction, followed by bromination and methoxylation reactions. The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. Techniques such as continuous flow synthesis and automated reaction systems can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-bromo-2-(5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.
Scientific Research Applications
4-bromo-2-(5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenol has several scientific research applications. It can be used as a building block in the synthesis of more complex organic molecules within the field of chemistry. In biology, the compound can be studied for its potential biological activities, such as antimicrobial or anticancer properties. Research may explore its use as a pharmaceutical intermediate or active ingredient in medicine. It can also be utilized in the development of new materials with specific properties, such as polymers or coatings in industry.
Mechanism of Action
The mechanism of action of this compound involves its interaction with molecular targets and pathways. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Preparation Methods
The synthesis of this compound typically involves multiple steps. One common method includes the formation of the pyrazole ring through a cyclization reaction, followed by bromination and methoxylation reactions. The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product. Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. Techniques such as continuous flow synthesis and automated reaction systems can be employed to enhance efficiency and scalability.
Comparison with Similar Compounds
this compound is unique due to the presence of the pyrazole ring and the specific positioning of the bromine and methoxy groups. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Similar Compounds
- 4-bromo-2-(2,4-dimethoxyphenyl)phenol
- 4-bromo-2-(5-chloro-2,4-dimethoxyphenyl)phenol
- 4-bromo-2-(2,5-dimethoxyphenyl)phenol
Mechanism of Action
The mechanism of action of 4-bromo-2-(5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenol involves its interaction with molecular targets and pathways. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Structural Variations and Substituent Effects
Pyrazoline derivatives often differ in halogen substituents (Br, Cl, F) and aryl group modifications. Key analogs include:
Key Observations :
Spectroscopic and Crystallographic Data
- IR Spectroscopy : The target compound’s hydroxyl group shows a broad peak at ~3250 cm⁻¹, while the dimethoxy C-O stretch appears at ~1250 cm⁻¹. Bromine’s presence is confirmed by C-Br stretching at ~550 cm⁻¹ .
- NMR : The pyrazoline protons (H4 and H5) resonate as multiplets between δ 3.5–5.0 ppm, while aromatic protons appear at δ 6.8–7.8 ppm .
- Crystallography : Isostructural analogs (e.g., Compounds 4 and 5 in ) exhibit triclinic (P‾1) symmetry with two independent molecules per unit cell. Bromine’s larger size slightly distorts packing compared to chlorine .
Physicochemical Properties
| Property | Target Compound | 4-Chloro Analog (Compound 4) | 4-Fluoro Analog (Compound 5) |
|---|---|---|---|
| Melting Point (°C) | 160–162 | 158–160 | 155–157 |
| LogP (Predicted) | 3.8 | 3.5 | 3.2 |
| Aqueous Solubility | Low | Moderate | High |
Notes: Bromine increases hydrophobicity (higher LogP) compared to fluoro analogs, reducing solubility but improving membrane permeability .
Biological Activity
4-Bromo-2-(5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenol is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and various applications in medicinal chemistry.
Synthesis
The synthesis of this compound typically involves several steps, including:
- Formation of the Pyrazole Ring : This is achieved through cyclization reactions.
- Bromination : The introduction of the bromine atom.
- Methoxylation : The addition of methoxy groups to the phenyl rings.
These steps can be optimized for yield and purity using various reaction conditions, such as temperature and solvent choice.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in various biological pathways, which can lead to therapeutic effects against diseases like cancer and infections .
- Receptor Binding : It may also interact with receptors that modulate cellular signaling pathways, contributing to its pharmacological effects.
Anticancer Properties
Research indicates that pyrazole derivatives exhibit significant anticancer activity. For instance, studies have shown that certain pyrazole compounds can inhibit BRAF(V600E) and EGFR, both of which are critical in cancer progression. The compound's structure suggests it may also possess similar properties .
Antimicrobial Activity
There is emerging evidence that this compound may exhibit antimicrobial properties. Pyrazole derivatives have been reported to show good inhibitory activity against various bacterial strains and fungi .
Anti-inflammatory Effects
The compound may also possess anti-inflammatory properties, which are common among pyrazole derivatives. This activity is crucial for developing treatments for inflammatory diseases .
Comparative Analysis with Similar Compounds
The unique structure of this compound distinguishes it from other similar compounds. A comparison table illustrating key differences is provided below:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 4-Bromo-2-(5-(2-Methoxyphenyl)-4,5-Dihydro-1H-Pyrazol-3-Yl)Phenol | Bromine and methoxy groups | Anticancer |
| 4-Bromo-2-(5-Chloro-2,4-Dimethoxyphenyl)Phenol | Chlorine instead of bromine | Antimicrobial |
| 4-Bromo-2-(2,5-Dimethoxyphenyl)Phenol | Lacks the pyrazole ring | Moderate anti-inflammatory |
The presence of specific functional groups in this compound enhances its biological activity compared to other similar compounds .
Case Studies
Several studies have highlighted the efficacy of pyrazole derivatives in clinical settings:
- Antitumor Studies : A study demonstrated that pyrazole derivatives exhibited cytotoxicity against breast cancer cell lines (MCF-7 and MDA-MB-231), showing promise as potential anticancer agents when used alone or in combination with traditional chemotherapy drugs like doxorubicin .
- Antimicrobial Testing : Another research effort evaluated the antimicrobial activity of a series of pyrazole compounds against pathogenic bacteria and fungi, confirming their potential as effective antimicrobial agents .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-bromo-2-(5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenol, and how do reaction conditions influence yield?
- Methodological Answer : High yields (70–80%) are achieved via cyclocondensation of substituted chalcones with hydrazine derivatives under reflux in polar aprotic solvents (e.g., ethanol or DMF). Substituent positioning (e.g., bromo vs. methoxy groups) impacts reaction efficiency. For example, electron-withdrawing groups like bromo enhance cyclization rates, while methoxy groups require controlled pH to avoid side reactions. Post-synthesis purification via recrystallization (e.g., from DMF) ensures purity .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should be analyzed?
- Methodological Answer :
- IR Spectroscopy : Identify C=O (1650–1670 cm⁻¹) and N–H (3150–3450 cm⁻¹) stretches to confirm pyrazole ring formation .
- ¹H-NMR : Analyze diastereotopic protons in the dihydropyrazole ring (δ 3.5–5.0 ppm, multiplet splitting) and aromatic protons (δ 6.7–8.1 ppm) to confirm substitution patterns .
- Mass Spectrometry : Use HRMS to validate molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns indicative of bromine isotopes .
Q. What are the primary challenges in achieving high purity during synthesis, and what purification techniques are recommended?
- Methodological Answer : Challenges include byproduct formation from incomplete cyclization or halogen displacement. Recrystallization from DMF (as in isostructural analogs) effectively removes polar impurities. Column chromatography with silica gel (eluent: ethyl acetate/hexane, 3:7) resolves non-polar byproducts. Monitoring via TLC (Rf = 0.4–0.6) ensures reaction progress .
Advanced Research Questions
Q. How can single-crystal X-ray diffraction (SC-XRD) elucidate the molecular geometry and intermolecular interactions of this compound?
- Methodological Answer : SC-XRD reveals planar aromatic systems and non-planar dihydropyrazole rings. For example, in isostructural bromo derivatives, the fluorophenyl group is perpendicular to the pyrazole plane (torsion angle: 85–90°), influencing π-π stacking. Hydrogen bonding (e.g., O–H···N) and halogen interactions (Br···π) stabilize crystal packing, critical for predicting solid-state reactivity .
Q. What computational strategies can predict the biological activity of this compound, and how do molecular docking studies inform target selection?
- Methodological Answer : Density Functional Theory (DFT) calculates electrostatic potential surfaces to identify nucleophilic/electrophilic sites. Molecular docking (e.g., AutoDock Vina) screens against targets like cyclooxygenase-2 (COX-2) or antimicrobial enzymes. Substituent effects (e.g., bromo enhancing hydrophobic binding) correlate with docking scores. Validation via MD simulations (100 ns) assesses binding stability .
Q. How do substituent variations (e.g., bromo vs. chloro) impact the compound’s physicochemical properties and bioactivity?
- Methodological Answer : Bromo derivatives exhibit higher molar refractivity (∼10% increase vs. chloro) and lipophilicity (logP increase by 0.5–0.8 units), enhancing membrane permeability. In antimicrobial assays, bromo-substituted analogs show 2–3× lower MIC values against S. aureus compared to chloro derivatives due to enhanced halogen bonding with bacterial enzymes .
Q. How can researchers resolve contradictions in spectral data (e.g., NMR shifts) arising from dynamic molecular processes?
- Methodological Answer : Variable-temperature NMR (VT-NMR) distinguishes tautomeric equilibria or rotational barriers. For example, broadening of dihydropyrazole protons at 25°C resolves into distinct doublets at −40°C, confirming restricted rotation. Deuterium exchange experiments identify labile protons (e.g., phenolic –OH) causing signal splitting .
Q. In studying structure-activity relationships (SAR), how does the dihydropyrazole ring’s conformation influence pharmacological activity?
- Methodological Answer : Planar conformations (e.g., in crystal structures) optimize π-π interactions with aromatic enzyme residues, enhancing COX-2 inhibition. Non-planar conformers (e.g., twisted dihydropyrazole) reduce binding affinity by 30–50% in docking studies. Dynamic NMR analyses quantify conformational flexibility, correlating with IC₅₀ values in vitro .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
